2-(Piperidin-4-yloxy)nicotinic acid hydrochloride
CAS No.:
Cat. No.: VC15923015
Molecular Formula: C11H15ClN2O3
Molecular Weight: 258.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClN2O3 |
|---|---|
| Molecular Weight | 258.70 g/mol |
| IUPAC Name | 2-piperidin-4-yloxypyridine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O3.ClH/c14-11(15)9-2-1-5-13-10(9)16-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2,(H,14,15);1H |
| Standard InChI Key | NEOIBPJQMAMIOC-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1OC2=C(C=CC=N2)C(=O)O.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound consists of a nicotinic acid core (pyridine-3-carboxylic acid) with a piperidin-4-yloxy group at the 2-position. The hydrochloride salt enhances stability and solubility. Key structural features include:
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Nicotinic acid moiety: Provides hydrogen-bonding capacity via the carboxylic acid group.
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Piperidin-4-yloxy substituent: Introduces a bicyclic amine system, enabling interactions with hydrophobic pockets in biological targets.
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Hydrochloride counterion: Improves crystallinity and aqueous solubility.
The SMILES notation, O=C(O)C1=C(OC2CCNCC2)N=CC=C1.Cl, encapsulates this arrangement .
Table 1: Basic Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1187930-03-5 | |
| Molecular Formula | C₁₁H₁₅ClN₂O₃ | |
| Molar Mass | 258.7 g/mol | |
| Purity | ≥98% (HPLC) |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative pathway involves:
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Nicotinic acid functionalization: 2-Hydroxynicotinic acid reacts with 4-chloropiperidine under basic conditions to form 2-(piperidin-4-yloxy)nicotinic acid.
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Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Alternative methods leverage Ullmann coupling or Mitsunobu reactions to install the piperidinyl ether linkage .
Table 2: Synthetic Method Comparison
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 80°C | 65–75 | |
| Mitsunobu reaction | DIAD, PPh₃, THF, rt | 82 |
Physicochemical Properties
Limited experimental data are available, but computational predictions and analog studies suggest:
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Solubility: Moderate in polar solvents (e.g., DMSO, water at acidic pH).
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for derivatization at multiple sites:
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Carboxylic acid: Esterification or amidation to enhance bioavailability.
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Piperidine ring: Functionalization to modulate receptor selectivity .
Table 3: Notable Derivatives
| Derivative | Biological Activity | Reference |
|---|---|---|
| Oxadiazole analogs | NAAA inhibitors (IC₅₀: 0.16 μM) | |
| Pyrazine hybrids | Antithrombotic agents |
Recent Developments and Challenges
Research Gaps
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